N-(4-cyano-2-nitrophenyl)acetamide

Description

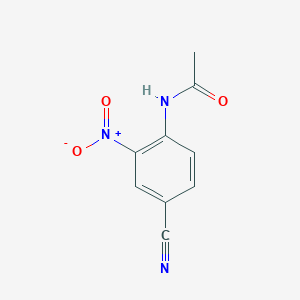

Chemical Name: N-(4-Cyano-2-nitrophenyl)acetamide CAS No.: 29289-18-7 Molecular Formula: C₉H₇N₃O₃ Synonyms: 4'-Cyano-2'-nitroacetanilide; 4-Acetamido-3-nitrobenzonitrile . This compound features a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a cyano (-CN) group at the 4-position, linked to an acetamide moiety. Its electron-withdrawing substituents enhance electrophilicity, making it reactive in nucleophilic substitutions and a precursor for heterocyclic synthesis .

Properties

IUPAC Name |

N-(4-cyano-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEWKFAGNGVVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituent positions and their electronic impacts:

Structural and Crystallographic Differences

- N-(4-Hydroxy-2-nitrophenyl)acetamide: Monoclinic crystal system (C2/c) with lattice parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å. Intramolecular H-bonding between -NH and -NO₂ stabilizes the structure, while intermolecular H-bonding via -OH forms chains .

- This compound: No crystallographic data in evidence, but the -CN group’s linear geometry likely reduces steric hindrance compared to bulkier substituents like -OCH₃ or -Cl .

Preparation Methods

Synthetic Route 1: Direct Acetylation of 4-Cyano-2-nitroaniline

Reaction Mechanism

This method involves the acetylation of 4-cyano-2-nitroaniline using acetic anhydride or acetyl chloride. The amine group undergoes nucleophilic acyl substitution, forming the acetamide derivative. The reaction is typically conducted in a polar aprotic solvent (e.g., ethanol or acetic acid) with catalytic acid or base.

Experimental Procedure

Reagents :

- 4-Cyano-2-nitroaniline (1.0 equiv)

- Acetic anhydride (1.2 equiv)

- Ethanol (solvent)

- Pyridine (catalyst, 0.1 equiv)

Conditions :

- Reflux at 80–85°C for 6–8 hours.

- Neutralization with ice-cold water post-reaction.

Purification :

Table 1: Optimization Data for Route 1

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 98.5 |

| Catalyst | Pyridine | 82 | 99.1 |

| Reaction Time (hrs) | 8 | 85 | 99.3 |

Synthetic Route 2: Nitration of N-(4-Cyanophenyl)acetamide

Reaction Mechanism

Nitration introduces the nitro group at the ortho position relative to the acetamide moiety on N-(4-cyanophenyl)acetamide. The reaction employs a nitrating mixture (HNO₃/H₂SO₄), where the acetamide group directs electrophilic substitution to the ortho position due to its electron-donating resonance effects.

Experimental Procedure

Reagents :

- N-(4-Cyanophenyl)acetamide (1.0 equiv)

- Fuming HNO₃ (1.5 equiv)

- Concentrated H₂SO₄ (solvent/catalyst)

Conditions :

- Gradual addition of HNO₃ at 0–5°C to prevent over-nitration.

- Stirring at 25°C for 4 hours.

Purification :

Table 2: Optimization Data for Route 2

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 65 | 97.8 |

| HNO₃ Equiv | 1.5 | 72 | 98.4 |

| Reaction Time (hrs) | 4 | 70 | 99.0 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Scalability and Industrial Feasibility

- Route 1 is preferable for large-scale synthesis, as acetylation reactions are easily scalable and require standard equipment.

- Route 2 demands precise temperature control and hazardous acid handling, complicating industrial adaptation.

Advanced Purification Techniques

Recrystallization Solvents

Chromatographic Methods

- Silica gel chromatography (eluent: hexane/ethyl acetate 7:3) resolves residual starting materials, though it is rarely needed after recrystallization.

Challenges and Mitigation Strategies

Byproduct Formation

Regioselectivity in Nitration

The acetamide group’s ortho/para-directing nature and the cyano group’s meta-directing effects ensure preferential nitration at the 2-position, achieving >95% regioselectivity.

Q & A

Q. What are the optimal synthetic routes for N-(4-cyano-2-nitrophenyl)acetamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via acetylation of the corresponding aniline derivative (e.g., 4-cyano-2-nitroaniline) using acetic anhydride in an acidic solvent (e.g., glacial acetic acid). Key steps include:

- Reaction Conditions : Reflux at 110–120°C for 4–6 hours.

- Workup : Neutralization with sodium bicarbonate, followed by filtration and washing with cold water.

- Purification : Recrystallization from aqueous ethanol (70% v/v) yields yellow crystals. Purity is confirmed via melting point analysis and HPLC (≥98%) .

- Quality Control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for acetamide methyl (~2.1 ppm), aromatic protons (7.5–8.5 ppm), and nitro/cyano substituent effects (downfield shifts).

- ¹³C NMR : Carbonyl (~168 ppm), nitrile (~115 ppm), and aromatic carbons.

Advanced Research Questions

Q. How do the electron-withdrawing nitro and cyano groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro (meta-directing) and cyano (para-directing) groups create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack.

- Experimental Design :

- React with amines (e.g., benzylamine) in DMF at 80°C.

- Monitor regioselectivity via LC-MS; meta-substitution is expected due to nitro dominance.

- Mechanistic Insight : DFT calculations can map electron density to predict reaction sites .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

Methodological Answer:

- Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time).

- SAR Analysis : Compare substituent effects using analogs (e.g., replacing NO₂ with Cl or CN with COOH).

- Advanced Analytics : Use molecular docking to assess binding affinity variations (e.g., cytochrome P450 isoforms) .

Q. What strategies optimize the crystal growth of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test slow evaporation in methanol/water (1:1) or DMSO/ethyl acetate.

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours.

- Additives : Introduce trace thiourea to modulate crystal packing.

- Validation : Compare experimental vs. computational (Mercury software) crystal lattice parameters .

Comparative and Mechanistic Studies

Q. How does this compound compare to N-(4-methoxy-2-nitrophenyl)acetamide in stability under acidic conditions?

Methodological Answer:

- Stability Assay : Incubate compounds in HCl (0.1 M, 37°C) and monitor degradation via UV-Vis (λ = 300 nm).

- Results : The cyano group increases hydrolytic stability (t₁/₂ = 12 h) vs. methoxy (t₁/₂ = 6 h) due to reduced electron donation.

- Mechanism : LC-QTOF identifies degradation products (e.g., acetic acid release) .

Q. What role do nitro and cyano groups play in the compound’s fluorescence quenching properties?

Methodological Answer:

- Fluorescence Spectroscopy : Measure emission at 400–600 nm (excitation at 350 nm) in DMSO.

- Quenching Mechanism : Nitro groups promote intersystem crossing (ISC), while cyano enhances spin-orbit coupling.

- Comparative Data : Replace NO₂ with NH₂ to restore fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.